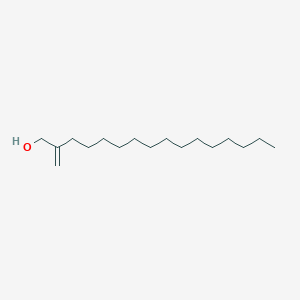

2-Methylidenehexadecan-1-OL

Cat. No. B8279374

M. Wt: 254.5 g/mol

InChI Key: HXMPDVFVKMCUHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04560811

Procedure details

A solution of diisobutylaluminum hydride in CH2Cl2 (47 ml of a 1M solution, 0.047 mole, Aldrich Chem. Co.) was stirred under nitrogen in a round-bottom flask and cooled in an ice-water bath. To this was added dropwise over a period of 4 minutes a solution of 2-methylenehexadecanoic acid, methyl ester (2.82 g, 20 mmole) in CH2Cl2 (20 ml). The reaction was complete within 30 minutes as determined by TLC (20% ethyl acetate-hexane) of a sample quenched in brine-ether. The reaction was worked up after one hour by diluting with methylene chloride (300 ml) and adding several milliliters each of methanol and water. A gelatinous mass formed which broke up upon vigorous swirling. The mixture was filtered through Celite and the filtrate dried over MgSO4. Following filtration and concentration, an oily residue was obtained. The residue crystallized and was recrystallized by dissolving in hexane at room temperature then cooling in the freezer. Crystals were collected from the cold hexane by rapid filtration. 2-Methylenehexadecan-1-ol (22) was obtained in a first crop (1.718 g) of colorless crystals, mp 33°-34° C., and a second crop (0.081 g, total 1.799 g, 0.0071 mole, 71%).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-methylenehexadecanoic acid, methyl ester

Quantity

2.82 g

Type

reactant

Reaction Step Three

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:13](OC)=[O:14].C(OCC)(=O)C.CCCCCC>C(Cl)Cl>[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH2:13][OH:14] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].C(C(C)C)[Al+]CC(C)C

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

2-methylenehexadecanoic acid, methyl ester

|

|

Quantity

|

2.82 g

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C(=O)OC)CCCCCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

) was stirred under nitrogen in a round-bottom flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched in brine-ether

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction was worked up after one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by diluting with methylene chloride (300 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding several milliliters each of methanol and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A gelatinous mass formed which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through Celite

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the filtrate dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an oily residue was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in hexane at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooling in the freezer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Crystals were collected from the cold hexane by rapid filtration

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(CO)CCCCCCCCCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.718 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |